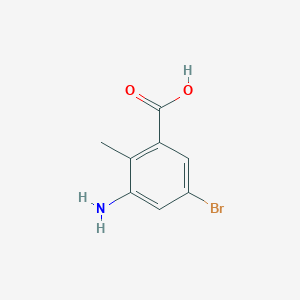

3-Amino-5-bromo-2-methylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

3-Amino-5-bromo-2-methylbenzoic acid belongs to the class of aromatic carboxylic acids. These organic compounds are characterized by a carboxyl group (-COOH) attached directly to an aromatic ring. Current time information in Washington, DC, US.googleapis.com The simplest member of this family is benzoic acid (C₆H₅COOH). googleapis.com The chemistry of aromatic carboxylic acids is fundamental to organic synthesis, offering a versatile platform for a wide range of chemical transformations. Current time information in Washington, DC, US.

The carboxyl group influences the reactivity of the aromatic ring. It is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming substituents to the meta position. googleapis.com However, the functional group itself can readily undergo reactions such as esterification with alcohols to form esters, and reaction with amines to form amides, often through an acid chloride intermediate. Current time information in Washington, DC, US. These derivatives have widespread applications, from fragrances and polymers to pharmaceuticals. Current time information in Washington, DC, US.

Significance of Halogenated and Aminated Benzoic Acid Scaffolds in Organic and Medicinal Chemistry Research

The benzoic acid framework is a common structural motif in medicinal chemistry, serving as a building block for a multitude of therapeutic agents. nih.gov The strategic placement of substituents, such as halogens and amino groups, onto this scaffold is a critical strategy in drug discovery for modulating a molecule's pharmacological and toxicological properties.

Halogenation, the introduction of atoms like bromine or chlorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes halogenated scaffolds valuable in tuning the drug-like properties of a lead compound. nih.gov Similarly, aminated benzoic acids, or anilines, are crucial intermediates. The amino group serves as a key functional handle for building more complex molecular architectures through reactions like C-N bond formation. scbt.com The development of methods for the direct and selective amination of C-H bonds on benzoic acid derivatives is an active area of research aimed at streamlining the drug discovery process. scbt.com

The presence of both an amine and a halogen on the same benzoic acid ring, as seen in this compound, creates a multifunctional building block with distinct reactive sites. This allows for sequential, regioselective modifications, making such compounds highly valuable intermediates in the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors for oncology. googleapis.com

Research Gaps and Future Directions for this compound

Current publicly available research, primarily documented in patent literature, positions this compound and its esters almost exclusively as intermediates in the synthesis of complex heterocyclic compounds for pharmaceutical applications. chemicalbook.com This specific utility highlights several research gaps and potential future directions:

Exploration of Intrinsic Biological Activity: There is a notable lack of data on the biological properties of this compound itself, or its simple derivatives. Future studies could investigate its potential antimicrobial, antifungal, or other therapeutic activities to determine if the scaffold possesses any inherent bioactivity.

Diversification of Synthetic Applications: The documented use of this compound is largely confined to the synthesis of a specific class of fused heteroaryl compounds. A clear future direction would be to explore its utility as a precursor for other molecular scaffolds. Its unique substitution pattern could be leveraged in the synthesis of novel dyes, polymers, or other classes of pharmaceutical agents.

Material Science and Agrochemical Research: The potential application of this compound outside of medicinal chemistry remains unexplored. Research could be directed towards its use in creating novel materials, such as specialty polymers or liquid crystals, or investigating its potential as a building block for new agrochemicals, where halogenated aromatic compounds often find utility.

Detailed Research Findings

The primary documented application of this compound is as a key intermediate in the synthesis of therapeutic agents. Research detailed in patent literature demonstrates its role in creating complex molecules for cancer treatment. Specifically, its methyl ester, Methyl 3-amino-5-bromo-2-methylbenzoate, is a pivotal precursor.

A well-documented synthesis route involves the reduction of its nitro-analogue. In a typical procedure, Methyl 5-bromo-2-methyl-3-nitrobenzoate is treated with iron powder and ammonium (B1175870) chloride in an ethanol-water mixture at elevated temperatures to yield Methyl 3-amino-5-bromo-2-methylbenzoate with high purity and yield. chemicalbook.comachemblock.com

This intermediate is then used to construct more complex heterocyclic systems. For example, in the synthesis of potential cancer therapeutics, Methyl 3-amino-5-bromo-2-methylbenzoate is converted into a fused bicyclic heteroaryl compound. chemicalbook.com A specific patent, WO 2012/118812 A2, describes reacting Methyl 3-amino-5-bromo-2-methylbenzoate to form Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. chemicalbook.com This indazole derivative serves as a core scaffold for a class of compounds designed to act as kinase inhibitors, which are crucial in modern oncology for targeting signaling pathways that drive tumor growth. googleapis.comchemicalbook.com This highlights the compound's value as a specialized building block for creating high-value, complex pharmaceutical agents.

Chemical and Physical Data

Below are tables detailing the known properties of this compound and its frequently used methyl ester derivative.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1374264-52-4 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| SMILES | CC1=C(N)C=C(Br)C=C1C(=O)O |

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 3-amino-5-bromo-2-methylbenzoate scbt.com |

| CAS Number | 1000342-11-9 scbt.comgoogleapis.com |

| Molecular Formula | C₉H₁₀BrNO₂ googleapis.com |

| Molecular Weight | 244.09 g/mol googleapis.com |

| Monoisotopic Mass | 242.98949 Da scbt.com |

| Topological Polar Surface Area | 52.3 Ų scbt.com |

| InChIKey | NMLOSXSDLWFBKT-UHFFFAOYSA-N scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWNGNIDJCWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Amino 5 Bromo 2 Methylbenzoic Acid

Direct Synthesis Approaches to 3-Amino-5-bromo-2-methylbenzoic Acid

A primary route for the synthesis of this compound involves the reduction of a nitro group precursor, specifically 5-bromo-2-methyl-3-nitrobenzoic acid or its corresponding ester. This pathway is advantageous as the nitro group can be introduced with high regioselectivity and subsequently converted to the amino group in the final step of the synthesis.

A common iteration of this approach first involves the synthesis of methyl 5-bromo-2-methyl-3-nitrobenzoate. This intermediate is then subjected to reduction to yield methyl 3-amino-5-bromo-2-methylbenzoate. A widely used method for this reduction utilizes iron powder in the presence of an ammonium (B1175870) chloride solution. The reaction is typically carried out in a mixed solvent system, such as ethanol (B145695) and water, at elevated temperatures.

The final step in this direct synthesis approach is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, for instance with sodium hydroxide, followed by acidification, is a common method to yield this compound.

| Step | Precursor | Reagents and Conditions | Product |

| 1 | Methyl 5-bromo-2-methyl-3-nitrobenzoate | Fe, NH4Cl, ethanol/water, 90°C | Methyl 3-amino-5-bromo-2-methylbenzoate |

| 2 | Methyl 3-amino-5-bromo-2-methylbenzoate | NaOH(aq), then HCl(aq) | This compound |

Synthetic Routes to Key Precursors and Intermediates

The synthesis of this compound is heavily reliant on the efficient preparation of key precursors that already contain some of the required functional groups in the correct positions.

The introduction of a bromine atom at the 5-position of the 2-methylbenzoic acid scaffold is a critical step. This is typically achieved through electrophilic aromatic substitution.

Direct Bromination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid can be directly brominated using molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as FeBr3, or a strong protic acid like sulfuric acid. The ortho-para directing methyl group and the meta-directing carboxylic acid group guide the bromine to the 5-position.

Bromination using N-Bromosuccinimide (NBS): N-Bromosuccinimide is a milder and more selective brominating agent that can be used for the bromination of activated aromatic rings. In some cases, a catalyst may be required to enhance the reactivity of NBS towards less activated substrates.

| Starting Material | Brominating Agent | Catalyst/Conditions | Product |

| 2-Methylbenzoic Acid | Br2 | FeBr3 | 5-Bromo-2-methylbenzoic acid |

| 2-Methylbenzoic Acid | NBS | Acid catalyst | 5-Bromo-2-methylbenzoic acid |

The introduction of the amino group at the 3-position is most commonly accomplished through the nitration of the aromatic ring followed by the reduction of the resulting nitro group.

Nitration and Subsequent Reduction: A key precursor, 2-methyl-3-nitrobenzoic acid, can be synthesized by the nitration of 2-methylbenzoic acid. The directing effects of the existing substituents favor the introduction of the nitro group at the 3-position. The nitro group is then reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

Buchwald-Hartwig Amination: For precursors that are halogenated at the 3-position, the Buchwald-Hartwig amination offers a direct method for the formation of the C-N bond. This palladium-catalyzed cross-coupling reaction can utilize ammonia (B1221849) or an ammonia equivalent to introduce the amino group. While less common for this specific target, it represents a powerful and versatile methodology for aromatic amination. nih.govorganic-chemistry.orgresearchgate.netrsc.orglibretexts.org

| Precursor | Method | Reagents and Conditions | Product |

| 2-Methylbenzoic Acid | Nitration & Reduction | 1. HNO3/H2SO4 2. Fe/HCl or H2/Pd-C | 3-Amino-2-methylbenzoic acid |

| 3-Bromo-2-methylbenzoic acid | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, ammonia source | 3-Amino-2-methylbenzoic acid |

The carboxylic acid group can be introduced onto the aromatic ring through several methods, or an existing functional group can be modified to form it.

Oxidation of a Methyl Group: If starting with a precursor such as 5-bromo-2,3-dimethylaniline, the methyl group at the 2-position can be selectively oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically used for this transformation. vaia.com

Carboxylation of a Grignard Reagent: A bromo-substituted precursor, such as 1-bromo-5-chloro-2,3-dimethylbenzene, can be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate can then react with carbon dioxide to form a carboxylate salt, which upon acidification yields the corresponding carboxylic acid.

| Precursor | Method | Reagents | Product |

| 5-Bromo-2,3-dimethylaniline | Oxidation | KMnO4 | This compound |

| 1,5-Dibromo-2,3-dimethylbenzene | Grignard Reaction & Carboxylation | 1. Mg, THF 2. CO2 3. H3O+ | 5-Bromo-2,3-dimethylbenzoic acid |

Derivatization Reactions of this compound

The functional groups present in this compound allow for a variety of derivatization reactions, with esterification being a common example.

The carboxylic acid group of this compound can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction is known as the Fischer esterification. chemistrysteps.comyoutube.commasterorganicchemistry.comlibretexts.org

The mechanism of the Fischer esterification involves several equilibrium steps. chemistrysteps.comyoutube.commasterorganicchemistry.comlibretexts.org First, the carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. A proton transfer then occurs from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. chemistrysteps.comyoutube.commasterorganicchemistry.comlibretexts.org

The presence of the ortho-methyl group in this compound can introduce steric hindrance, which may slow down the rate of esterification compared to unhindered benzoic acids. rug.nl To drive the reaction to completion, it is often necessary to use an excess of the alcohol or to remove the water that is formed during the reaction. chemistrysteps.commasterorganicchemistry.comlibretexts.org

| Carboxylic Acid | Alcohol | Catalyst | Product |

| This compound | Methanol (B129727) | H2SO4 | Methyl 3-amino-5-bromo-2-methylbenzoate |

| This compound | Ethanol | HCl | Ethyl 3-amino-5-bromo-2-methylbenzoate |

N-Arylation and Other Amino Group Modifications

The presence of a primary amino group on the aromatic ring of this compound provides a key site for synthetic elaboration, particularly through N-arylation reactions. These reactions, which form a new carbon-nitrogen bond between the amino group and an aryl partner, are fundamental in medicinal chemistry and materials science for constructing complex diarylamine structures.

Modern synthetic methods heavily rely on transition metal catalysis to achieve efficient N-arylation. Copper- and palladium-catalyzed reactions are the most prevalent and well-established methodologies. organic-chemistry.org The Chan-Lam and Buchwald-Hartwig aminations are prominent examples of such transformations. In a typical Chan-Lam coupling, a copper(II) catalyst is used to couple the amine with an aryl boronic acid, often under aerobic conditions. nih.gov The Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. organic-chemistry.org

While specific studies detailing the N-arylation of this compound are not prevalent, the reactivity of analogous substituted anilines is well-documented. For instance, the N-arylation of 5-bromo-2-aminobenzimidazole has been successfully achieved using copper(II) acetate (B1210297) with various aryl boronic acids, demonstrating the viability of this transformation on a bromo-substituted amino-aromatic scaffold. nih.gov Such reactions typically tolerate a range of functional groups, suggesting that the carboxylic acid and bromine on the target molecule would be compatible with carefully selected reaction conditions.

Below is a table summarizing generalized conditions for these N-arylation reactions.

| Reaction Type | Catalyst | Aryl Source | Base | Solvent | Typical Conditions |

| Chan-Lam Coupling | Cu(OAc)₂ or other Cu(II) salts | Aryl boronic acids | Amine bases (e.g., Et₃N, Pyridine) | Dichloromethane (DCM), Methanol (MeOH) | Room temperature to mild heating, often under air |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or other Pd(0) sources with phosphine ligands | Aryl halides (Br, I, Cl) or triflates | Strong bases (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane | Elevated temperatures, inert atmosphere |

These modifications of the amino group are crucial for synthesizing a wide array of derivatives, enabling the fine-tuning of the molecule's electronic and steric properties for various research applications.

Bromine Substituent Transformations (e.g., Cross-Coupling Precursors)

The bromine atom at the 5-position of this compound serves as a versatile synthetic handle, primarily acting as a precursor for various metal-catalyzed cross-coupling reactions. This functionality allows for the strategic introduction of a wide range of substituents, making it an invaluable tool for building molecular complexity.

Palladium-catalyzed cross-coupling reactions are particularly effective for transforming aryl bromides into more complex structures. nih.govuzh.ch The reactivity of the C-Br bond allows it to readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Several key transformations can be envisioned for this compound:

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to form a new carbon-carbon bond. It is one of the most widely used methods for constructing biaryl structures.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation of the aromatic ring.

Buchwald-Hartwig Amination: As mentioned previously, this reaction can also be used to form C-N bonds by coupling the aryl bromide with an amine, offering an alternative route to N-aryl derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper, to introduce an alkyne substituent onto the aromatic ring.

Stille Coupling: This involves the coupling of the aryl bromide with an organostannane reagent to form a C-C bond.

The following table outlines these potential transformations.

| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl/Vinyl Boronic Acid or Ester | C(sp²)-C(sp²) | Biaryl or Styrenyl derivative |

| Heck | Pd catalyst (e.g., Pd(OAc)₂) + Base | Alkene | C(sp²)-C(sp²) | Substituted Alkene |

| Buchwald-Hartwig | Pd catalyst + Ligand + Base | Amine (primary or secondary) | C(sp²)-N | Aryl Amine |

| Sonogashira | Pd catalyst + Cu(I) salt + Base | Terminal Alkyne | C(sp²)-C(sp) | Aryl Alkyne |

| Stille | Pd catalyst | Organostannane (R-SnR'₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Biaryl or Alkyl-aryl derivative |

These cross-coupling reactions highlight the synthetic utility of the bromine substituent as a key building block for creating diverse and complex molecular architectures from the this compound core. nih.govuzh.chresearchgate.net

Scalable and Industrially Relevant Synthetic Processes

For a chemical compound to be utilized broadly, its synthesis must be scalable, efficient, and economically viable. The synthesis of this compound can be approached through multi-step sequences starting from readily available materials. An industrially relevant process would prioritize the use of low-cost reagents and high-yielding reactions.

A common and scalable route to substituted anilines involves the reduction of a corresponding nitro compound. For this compound, a plausible synthesis would begin with the nitration and bromination of 2-methylbenzoic acid (o-toluic acid), followed by the reduction of the nitro group. Often, for solubility and reactivity reasons, the synthesis is performed on the methyl ester of the acid, with a final hydrolysis step to yield the desired carboxylic acid.

A representative scalable synthesis for the methyl ester precursor, methyl 3-amino-5-bromo-2-methylbenzoate, involves the reduction of methyl 5-bromo-2-methyl-3-nitrobenzoate. chemicalbook.com This reduction can be achieved with high efficiency using inexpensive and readily available reagents like iron powder in the presence of an acid promoter such as ammonium chloride. chemicalbook.com This method is favored in industrial settings over catalytic hydrogenation (which requires pressurized hydrogen gas and expensive catalysts) or other reducing agents like tin(II) chloride (which generates stoichiometric tin waste).

The key steps in a potential scalable synthesis are outlined below.

| Step | Starting Material | Reagents | Product | Key Features |

| 1. Esterification | 5-Bromo-2-methyl-3-nitrobenzoic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl 5-bromo-2-methyl-3-nitrobenzoate | Protects the carboxylic acid and improves solubility for the next step. |

| 2. Reduction | Methyl 5-bromo-2-methyl-3-nitrobenzoate | Iron powder, Ammonium chloride, Ethanol/Water | Methyl 3-amino-5-bromo-2-methylbenzoate | High yield (often >95%), uses low-cost reagents, avoids high-pressure equipment. chemicalbook.com |

| 3. Hydrolysis | Methyl 3-amino-5-bromo-2-methylbenzoate | Aqueous base (e.g., NaOH), followed by acid workup | This compound | Standard saponification to deprotect the carboxylic acid. |

This synthetic sequence, particularly the iron-mediated nitro reduction, represents a robust and cost-effective pathway suitable for the large-scale production of this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 5 Bromo 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen atoms in 3-Amino-5-bromo-2-methylbenzoic acid. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J).

Expected ¹H NMR Spectral Features:

Aromatic Protons: The two protons on the benzene (B151609) ring are expected to appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups. The coupling between these protons would provide information about their relative positions.

Methyl Protons: The methyl (-CH₃) group would likely appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the typical range for a methyl group attached to an aromatic ring.

Amino Protons: The protons of the amino (-NH₂) group often appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.

Carboxylic Acid Proton: The proton of the carboxylic acid (-COOH) group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Value | s, d, etc. | Value | #H | Aromatic CH |

| Value | s, d, etc. | Value | #H | Aromatic CH |

| Value | s | N/A | 3H | -CH₃ |

| Value | br s | N/A | 2H | -NH₂ |

| Value | br s | N/A | 1H | -COOH |

| Note: This table is for illustrative purposes only as experimental data is unavailable. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy would identify all unique carbon environments within the molecule.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: The six carbons of the benzene ring would produce distinct signals in the aromatic region (typically 100-150 ppm). The chemical shifts would be influenced by the attached substituents. The carbon attached to the bromine atom (C-Br) would be expected at a specific chemical shift, as would the carbons bonded to the amino (C-N), methyl (C-CH₃), and carboxylic acid (C-COOH) groups.

Methyl Carbon: A signal corresponding to the methyl carbon would be expected in the upfield region of the spectrum.

Carboxylic Carbon: The carbon of the carboxylic acid group would appear at a downfield chemical shift, typically in the range of 160-180 ppm.

A hypothetical data table for the ¹³C NMR spectrum is provided below for illustration.

| Chemical Shift (ppm) | Assignment |

| Value | C=O (Carboxylic) |

| Value | Aromatic C-N |

| Value | Aromatic C-Br |

| Value | Aromatic C-CH₃ |

| Value | Aromatic C-COOH |

| Value | Aromatic CH |

| Value | Aromatic CH |

| Value | -CH₃ |

| Note: This table is for illustrative purposes only as experimental data is unavailable. |

Two-Dimensional NMR Techniques for Structural Connectivity

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments by revealing correlations between different nuclei.

COSY: Would establish the connectivity between coupled protons, particularly the two aromatic protons.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure and confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule's functional groups.

Expected FT-IR Vibrational Bands:

O-H Stretch: A broad band characteristic of the carboxylic acid O-H bond would be expected in the region of 2500-3300 cm⁻¹.

N-H Stretch: The amino group would show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ range.

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the carboxylic acid would be prominent, usually around 1700 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic carbon-nitrogen bond would be observed.

C-Br Stretch: The carbon-bromine stretching vibration would be found in the fingerprint region, typically at lower wavenumbers.

A hypothetical data table for the FT-IR spectrum is shown below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | Broad | O-H stretch (Carboxylic) |

| Value | Medium | N-H stretch (Amino) |

| Value | Strong | C=O stretch (Carboxylic) |

| Value | Medium | C=C stretch (Aromatic) |

| Value | Medium | C-N stretch |

| Value | Weak | C-Br stretch |

| Note: This table is for illustrative purposes only as experimental data is unavailable. |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Spectral Features:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring would be expected to produce a strong signal.

C-Br Stretch: The carbon-bromine bond often gives a characteristic Raman signal.

Methyl Group Vibrations: C-H stretching and bending modes of the methyl group would be observable.

A hypothetical data table for the Raman spectrum is presented below.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| Value | Strong | Aromatic Ring Breathing |

| Value | Medium | C-H stretch (Methyl) |

| Value | Medium | C-Br stretch |

| Note: This table is for illustrative purposes only as experimental data is unavailable. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. For this compound, mass spectrometry provides crucial data for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the precise determination of the molecular formula of this compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the calculation of a unique elemental composition, thereby distinguishing it from other compounds with the same nominal mass.

The theoretical exact mass of the neutral molecule of this compound (C8H8BrNO2) can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two mass units.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z ([M+H]⁺) | Isotopic Abundance (%) |

| ⁷⁹Br Isotope | C8H9⁷⁹BrNO2⁺ | 229.9866 | 100 |

| ⁸¹Br Isotope | C8H9⁸¹BrNO2⁺ | 231.9845 | 97.3 |

This data is theoretical and serves as a reference for experimental validation.

Experimental HRMS analysis of this compound is expected to yield a protonated molecule [M+H]⁺ with an m/z value that closely matches the theoretical calculation. The high mass accuracy of the measurement would confirm the elemental composition as C8H8BrNO2, thus providing strong evidence for the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing this compound in complex mixtures or for confirming its purity.

Due to the polar nature of the carboxylic acid and amino groups, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable separation method. A C18 column is commonly employed for the separation of aromatic carboxylic acids. The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH modifier like formic acid or acetic acid to ensure the analyte is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the efficient separation of compounds with varying polarities.

In an LC-MS analysis of this compound, the compound would be separated from impurities and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically in the positive ion mode to generate the protonated molecule [M+H]⁺.

Table 2: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Range | m/z 50-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

These parameters are illustrative and would require optimization for specific instrumentation and analytical goals.

The retention time of the compound under specific LC conditions serves as an additional identifying characteristic. By monitoring the specific m/z of the protonated molecule, LC-MS can provide high selectivity and sensitivity for the detection and quantification of this compound.

Computational Spectroscopic Predictions and Experimental Validation

Computational chemistry offers powerful tools to predict spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, computational methods can be used to predict its mass spectrometric fragmentation patterns.

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure. By performing in-silico fragmentation analysis, it is possible to predict the major fragment ions that would be observed in a tandem mass spectrometry (MS/MS) experiment. For this compound, the fragmentation is expected to be influenced by the carboxylic acid, amino, methyl, and bromo substituents on the aromatic ring.

Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The presence of the amino and bromo groups will also direct fragmentation. For instance, cleavage of the C-Br bond or rearrangements involving the amino group could lead to characteristic fragment ions.

Table 3: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 229.9866 / 231.9845 | 211.9760 / 213.9739 | H₂O |

| 229.9866 / 231.9845 | 201.9915 / 203.9894 | CO |

| 229.9866 / 231.9845 | 184.9609 / 186.9588 | COOH |

| 229.9866 / 231.9845 | 151.0124 | Br |

This data is predictive and based on general fragmentation rules for similar compounds. The presence and relative abundance of these fragments would need to be confirmed by experimental MS/MS analysis.

The validation of these computational predictions is achieved by acquiring experimental MS/MS data for this compound. In an MS/MS experiment, the protonated molecule is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then detected. A close match between the predicted and experimental fragmentation patterns provides a high degree of confidence in the structural assignment. Furthermore, computational studies can help in differentiating between isomers, as different substitution patterns on the aromatic ring will lead to distinct fragmentation pathways.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Bromo 2 Methylbenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key to predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For substituted benzoic acids, DFT calculations, particularly using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), are commonly employed. nih.govresearchgate.net A basis set such as 6-311++G(d,p) is often used to ensure a good balance between computational cost and accuracy. researchgate.net

DFT studies on molecules similar to 3-Amino-5-bromo-2-methylbenzoic acid focus on optimizing the molecular geometry to find the most stable conformation. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, the presence of the amino, bromo, and methyl groups on the benzoic acid core influences the planarity of the molecule and the orientation of the carboxylic acid group. The intramolecular interactions, such as potential hydrogen bonding between the amino and carboxylic acid groups, can also be elucidated.

A hypothetical table of optimized geometrical parameters for this compound, based on DFT calculations for analogous compounds, is presented below.

| Parameter | Predicted Value |

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-COOH bond length | 1.49 Å |

| C-Br bond length | 1.90 Å |

| C-NH2 bond length | 1.40 Å |

| O-H bond length | 0.97 Å |

| C=O bond length | 1.22 Å |

| C-O-H bond angle | 109.5° |

| Dihedral angle (ring-COOH) | 5 - 15° |

Note: These values are illustrative and based on typical DFT results for similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.netmdpi.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In this molecule, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino group, while the LUMO would be more concentrated around the carboxylic acid and bromo-substituted parts of the ring.

Below is a table of hypothetical HOMO-LUMO energy values for this compound, derived from general principles observed in similar compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values to illustrate the concept and are not from direct experimental or computational results for this specific molecule.

Molecular Conformation and Tautomerism Studies

The three-dimensional arrangement of atoms in a molecule and the potential for isomerism are critical to its function and properties. For this compound, both conformational flexibility and tautomerism are important considerations.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net PES mapping is used to explore the different possible conformations of a molecule and to identify the low-energy structures, which correspond to the most stable conformations.

For this compound, key conformational variables include the rotation of the carboxylic acid group and the amino group around their respective bonds to the benzene ring. PES mapping can reveal the energy barriers to these rotations and identify the most stable rotational isomers (rotamers). The steric hindrance from the adjacent methyl group is expected to significantly influence the preferred orientation of the carboxylic acid group.

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. Aminobenzoic acids can exist in different tautomeric forms, including a nonionic form and a zwitterionic form where the proton from the carboxylic acid has transferred to the amino group. researchgate.netacs.org

The relative stability of these tautomers can be assessed using computational methods by calculating their energies. In the gas phase, the nonionic form is typically more stable. However, in polar solvents, the zwitterionic form can be stabilized by solvation. For this compound, the equilibrium between the nonionic and zwitterionic forms would be influenced by the electronic effects of the bromo and methyl substituents.

Torsional tautomerism, which involves rotation around single bonds leading to distinct, non-superimposable structures, is also a consideration, particularly concerning the orientation of the -COOH and -NH2 groups relative to the benzene ring.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of this arrangement, or crystal packing, is determined by the intermolecular interactions between the molecules.

The primary intermolecular interactions expected for this compound are hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The amino group is also a hydrogen bond donor (N-H). This allows for the formation of various hydrogen bonding motifs, such as the common carboxylic acid dimer (O-H...O) or chains involving both the carboxylic and amino groups (N-H...O). acs.org

Structure-Reactivity and Structure-Property Relationships Derived from Computational Models

Computational models, particularly those grounded in density functional theory (DFT) and quantitative structure-activity relationship (QSAR) studies, provide profound insights into the structure-reactivity and structure-property relationships of molecules like this compound. While direct and extensive computational studies specifically targeting this compound are not widely available in the public domain, the principles and findings from research on analogous benzoic acid derivatives can be extrapolated to understand its chemical behavior.

Computational investigations of similar aromatic compounds have demonstrated that the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are critical determinants of their reactivity and biological activity. researchgate.netnih.govresearchgate.net These parameters, derived from theoretical calculations, help in identifying the reactive sites of the molecule and understanding its interactions with other chemical species.

For instance, in studies of various benzoic acid derivatives, the locations of electrophilic and nucleophilic attack can be predicted using MEP maps. nih.gov The regions with negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the carboxylic acid group and the amino group, along with the bromine atom, would significantly influence the MEP and thus the molecule's reactivity.

Furthermore, QSAR studies on related compounds, such as p-amino benzoic acid derivatives, have shown that electronic parameters like the total energy and the energy of the LUMO are dominant factors in explaining their biological activities. researchgate.netchitkara.edu.in These models establish a mathematical relationship between the chemical structure and biological activity, which can be predictive. For example, the presence of electron-withdrawing groups, such as the bromine atom in this compound, has been shown to increase the antimicrobial activity in some series of compounds. chitkara.edu.in

The following interactive data table summarizes key computational descriptors that are typically calculated for molecules like this compound and their general implications for reactivity and properties, based on findings for similar compounds.

| Descriptor | Typical Calculated Value Range (for similar molecules) | Implication for Reactivity and Properties |

| HOMO Energy (eV) | -5.0 to -7.0 | Indicates the electron-donating ability of the molecule. Higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy (eV) | -1.0 to -3.0 | Reflects the electron-accepting ability. Lower LUMO energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (eV) | 2.0 to 6.0 | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (Debye) | 1.0 to 5.0 | Influences solubility in polar solvents and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Varies across the molecule | Identifies sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. nih.gov |

Detailed research findings from computational studies on related benzoic acid derivatives further illuminate these relationships. For example, DFT studies on compounds like 4-Bromo-3-(methoxymethoxy) benzoic acid have utilized the B3LYP/6-311++G(d,p) level of theory to determine molecular structure, vibrational frequencies, and reactivity descriptors such as ionization energy and electrophilicity. researchgate.net The solvent's influence on these parameters is also a critical aspect that is often investigated using models like the Polarizable Continuum Model (PCM). researchgate.net

In the context of this compound, the interplay between the electron-donating amino group and the electron-withdrawing bromine atom and carboxylic acid group on the benzene ring is expected to create a nuanced electronic landscape. This would result in specific sites of varying reactivity, which could be exploited in chemical synthesis or are crucial for its biological interactions. QSAR models developed for inhibitors of enzymes like β-ketoacyl-acyl carrier protein synthase III have highlighted the importance of hydrophobicity, molar refractivity, and the presence of specific functional groups for inhibitory activity. nih.gov These findings suggest that computational modeling of this compound could similarly predict its potential as a bioactive agent.

The following table presents predicted physicochemical properties for this compound based on computational models, which are crucial for understanding its structure-property relationships.

| Property | Predicted Value |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 63.3 Ų |

These computationally derived parameters are instrumental in rational drug design and in predicting the chemical behavior of novel compounds, providing a theoretical framework that complements experimental studies.

Reactivity Mechanisms and Reaction Kinetics of 3 Amino 5 Bromo 2 Methylbenzoic Acid

Mechanistic Pathways of Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism: the initial attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The first step, the formation of the carbocation, is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

The reactivity and regioselectivity (the position of attack) of EAS on 3-Amino-5-bromo-2-methylbenzoic acid are dictated by the combined influence of its substituents. Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as ortho-, para-, or meta-directing. wikipedia.org

The directing effects of the substituents on this compound are summarized below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | 3 | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | 2 | Weakly Activating | Ortho, Para |

| -Br (Bromo) | 5 | Deactivating | Ortho, Para |

| -COOH (Carboxyl) | 1 | Deactivating | Meta |

Amino Group (-NH₂): As a powerful activating group, it donates electron density to the ring via resonance, strongly favoring substitution at its ortho (C2, C4) and para (C6) positions. wikipedia.org

Methyl Group (-CH₃): This is a weakly activating group that directs ortho (C3) and para (C6) through an inductive effect. libretexts.org

Bromo Group (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance. libretexts.orglibretexts.org It directs incoming electrophiles to its ortho (C4, C6) and para (C2) positions.

Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta (C3, C5) position. wikipedia.orgnumberanalytics.com

Considering the open positions C4 and C6:

Attack at C4: This position is ortho to the strongly activating amino group and ortho to the bromo group. It is meta to the methyl and carboxylic acid groups.

Attack at C6: This position is para to the strongly activating amino group, ortho to the bromo group, and ortho to the methyl group.

The directing effects overwhelmingly favor substitution at positions C4 and C6. The amino group is the most powerful activating and directing group present. Its para-directing influence on C6 and ortho-directing influence on C4 are the strongest factors. Therefore, electrophilic substitution is expected to occur primarily at the C6 position, which benefits from the activating effects of both the amino (para) and methyl (ortho) groups, and secondarily at the C4 position.

Nucleophilic Substitution Reactions Involving Aromatic Ring and Substituents

Nucleophilic substitution on this compound can occur either at the aromatic ring itself or at the carboxylic acid functional group.

Nucleophilic Aromatic Substitution (SₙAr): The direct replacement of a substituent on the aromatic ring, such as the bromine atom, by a nucleophile is generally difficult. wikipedia.org Such reactions, proceeding through an addition-elimination mechanism via a negatively charged Meisenheimer complex, typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com Since this compound lacks such strong activating groups for SₙAr, the displacement of the bromine atom by this mechanism is highly unfavorable under standard conditions. libretexts.org

Reactions of the Amino Group: The amino group, with its lone pair of electrons, can act as a nucleophile. It can react with electrophiles such as acid chlorides or anhydrides in a nucleophilic acyl substitution reaction to form an amide. quora.com This reaction is often used to protect the amino group during other transformations.

Reactions of the Carboxylic Acid Group: The carboxyl group is susceptible to nucleophilic acyl substitution. fiveable.me

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester (Fischer esterification). fiveable.me

Amide Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride can then readily react with ammonia (B1221849) or an amine to form an amide. wikipedia.orgquora.com

Oxidation and Reduction Pathways of the Functional Groups

The different functional groups on this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation:

Methyl Group: Alkyl groups attached to a benzene ring are susceptible to oxidation at the benzylic position. libretexts.org The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. youtube.comlibretexts.org This would convert the starting molecule into 3-amino-5-bromoisophthalic acid. For this reaction to occur, a hydrogen atom must be present on the benzylic carbon. youtube.com

Amino Group: Aromatic amino groups can undergo various oxidative reactions. A key transformation is diazotization, where the primary amine reacts with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. icrc.ac.irresearchgate.net This diazonium salt is a versatile intermediate that can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -CN, halogens) in Sandmeyer or related reactions. researchgate.net

Reduction:

Carboxylic Acid Group: Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comambeed.com Sodium borohydride (B1222165) (NaBH₄) is not strong enough for this transformation. chemistrysteps.com The reaction with LiAlH₄ would reduce the -COOH group to a primary alcohol (-CH₂OH), yielding (3-amino-5-bromo-2-methylphenyl)methanol. The process first involves an acid-base reaction, followed by hydride additions. chemistrysteps.com

Kinetic Studies of Key Transformation Reactions

Kinetics of Electrophilic Aromatic Substitution: The rate of EAS is highly dependent on the nature of the substituents on the aromatic ring. uomustansiriyah.edu.iq

Activation and Deactivation: Activating groups, like the -NH₂ and -CH₃ groups, increase the rate of reaction by donating electron density to the ring, which stabilizes the positive charge in the arenium ion intermediate and lowers the activation energy of the rate-determining step. wikipedia.orgmasterorganicchemistry.com Conversely, deactivating groups (-Br, -COOH) withdraw electron density, destabilize the intermediate, and slow the reaction. latech.edu

Kinetics of Diazotization: The diazotization of aromatic amines has been studied kinetically. The reaction rate is typically first-order with respect to the amine concentration and second-order with respect to nitrous acid over a wide pH range. acs.org The rate of diazotization is also influenced by the electronic nature of the substituents on the aniline (B41778) ring. However, the dependence can be complex, and no simple correlation is always observed across different reaction conditions. acs.org

Applications of 3 Amino 5 Bromo 2 Methylbenzoic Acid in Advanced Organic Synthesis

3-Amino-5-bromo-2-methylbenzoic acid has emerged as a compound of interest in the field of advanced organic synthesis. Its unique structural arrangement, featuring a trifunctionalized benzene (B151609) ring, offers a platform for the construction of complex molecular architectures. The strategic placement of an amino group, a bromine atom, and a carboxylic acid on a methylated phenyl core provides multiple reaction sites for diverse chemical transformations.

Medicinal Chemistry and Pharmacological Relevance of 3 Amino 5 Bromo 2 Methylbenzoic Acid Derivatives

Design and Synthesis of Novel Medicinal Agents based on the 3-Amino-5-bromo-2-methylbenzoic Acid Scaffold

The design of novel medicinal agents from the this compound scaffold involves strategic modifications of its core functional groups—the carboxylic acid and the amino group—as well as the aromatic ring. The versatility of this scaffold allows for its use as a "building block" in synthesizing a wide array of new molecules with potential therapeutic applications. nih.govchemimpex.com

Common synthetic strategies include:

Esterification/Amidation: The carboxylic acid group is readily converted into esters or amides. For instance, the methyl ester, methyl 3-amino-5-bromo-2-methylbenzoate, can be synthesized from its nitro-precursor (methyl 5-bromo-2-methyl-3-nitrobenzoate) via reduction using iron powder and ammonium (B1175870) chloride. chemicalbook.com This ester can then be a precursor for further derivatization.

Schiff Base Formation: The amino group can react with various aldehydes or ketones to form Schiff bases (imines), a common strategy to create compounds with antimicrobial properties. chitkara.edu.in

Heterocycle Formation: The scaffold can be used to construct more complex heterocyclic systems. For example, derivatives of p-aminobenzoic acid (PABA) have been used to synthesize quinazolines and other fused-ring systems with demonstrated biological activity. nih.gov

N-Acylation: The amino group can be acylated to introduce different substituents. For example, reacting aminobenzoic acids with chloroacetyl chloride is a key step in synthesizing precursors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.govnih.gov

These synthetic modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and electronic distribution, which are critical for pharmacological activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of derivatives from the this compound scaffold. These studies reveal how specific structural features influence biological activity.

Key SAR insights from related benzoic acid derivatives include:

Role of the Halogen: The presence of a bromine atom, an electron-withdrawing group, is often associated with enhanced biological activity. In studies of p-aminobenzoic acid derivatives, a bromo-substituted compound showed the most potent antifungal activity. chitkara.edu.in Similarly, for anticancer agents, bromo- and iodo-substituted aminobenzoquinones demonstrated remarkable and wide-spectrum anticancer activities. nih.gov In some anti-inflammatory isatin-based compounds, bromine substitution at the C5 or C6 position effectively increases activity. mdpi.com

Modification of the Amino and Carboxyl Groups: The conversion of the carboxylic acid to esters or the amino group into Schiff bases can significantly impact antimicrobial potency. In one study, Schiff's bases of PABA were generally found to be more potent antimicrobials than their corresponding esters. chitkara.edu.in

Aromatic Substituents: When the scaffold is incorporated into larger molecules, substituents on other appended aromatic rings play a critical role. In a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one anticancer agents, substitutions on a thiazole (B1198619) ring dramatically altered cytotoxicity. A 4-chlorophenyl substituent resulted in the highest potency against the MCF-7 breast cancer cell line. mdpi.com

| Pharmacological Activity | Structural Modification | Effect on Activity | Reference |

|---|---|---|---|

| Antimicrobial/Antifungal | Presence of electron-withdrawing group (e.g., Bromo) | Increased activity | chitkara.edu.in |

| Conversion of ester to Schiff base | Increased potency | chitkara.edu.in | |

| Anti-inflammatory | Bromine substitution on indole/isatin ring (C5/C6) | Increased activity | mdpi.com |

| Anticancer | Halogen (Bromo, Iodo) substitution on quinone ring | Remarkable, wide-spectrum activity | nih.gov |

| Substitutions on appended aryl rings (e.g., 4-chlorophenyl) | Significantly increased cytotoxicity | mdpi.com |

Target Identification and Mechanism of Action Elucidation

Identifying the molecular targets and mechanisms of action is fundamental to understanding how these derivatives exert their pharmacological effects. Research on structurally related compounds has implicated several key cellular pathways.

Anti-inflammatory Mechanism: A primary mechanism for the anti-inflammatory effects of benzoic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. Derivatives have been shown to suppress the activation of NF-κB, thereby inhibiting the production of inflammatory mediators like tumor necrosis factor (TNF)-α, interleukin (IL)-6, and cyclooxygenase-2 (COX-2). nih.gov

Antifungal Mechanism: For antifungal activity, a key identified target is the fungal-specific cytochrome P450 enzyme, CYP53 . nih.govusc.galresearchgate.net This enzyme is involved in the detoxification of benzoic acid in fungi. By inhibiting CYP53, these derivatives disrupt essential metabolic processes, leading to fungal growth inhibition. researchgate.net

Anticancer Mechanism: In the context of cancer, a major target is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . nih.govnih.govmdpi.com VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.govresearchgate.net By inhibiting VEGFR-2, these compounds can block downstream signaling pathways, thus retarding cancer growth. nih.gov The mechanism of action for anticancer derivatives also includes the induction of apoptosis (programmed cell death), evidenced by changes in the Bax/Bcl-2 ratio, and cell cycle arrest. mdpi.com

Exploration of Pharmacological Activities

Derivatives based on the aminobenzoic acid scaffold have shown significant promise as anti-inflammatory agents. Their mechanism often involves the suppression of key inflammatory pathways. For example, vanillic acid, a benzoic acid derivative, was found to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov It also suppressed the levels of COX-2, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) by inhibiting the activation of NF-κB. nih.gov Similarly, a study on brominated indoles demonstrated inhibition of NO, PGE2, and TNFα, with the mechanism likely mediated by NFκB inhibition. mdpi.com These findings suggest that the this compound scaffold is a promising framework for developing novel anti-inflammatory drugs that target the NF-κB signaling cascade.

| Compound Type | Inhibited Mediators | Proposed Mechanism | Reference |

|---|---|---|---|

| Vanillic Acid | TNF-α, IL-6, COX-2, PGE2, NO | Suppression of NF-κB activation | nih.gov |

| Brominated Isatins/Indoles | NO, PGE2, TNFα | Inhibition of NFκB translocation | mdpi.com |

| (E)-4-(2-nitrovinyl) benzoic acid | NF-κB activation | Direct NF-κB inhibition | nih.gov |

The aminobenzoic acid framework has been a fruitful area for antimicrobial and antifungal research. A study on a series of Schiff bases and esters derived from p-aminobenzoic acid (PABA) demonstrated notable antimicrobial activity. chitkara.edu.in The presence of an electron-withdrawing bromo group was found to increase the antimicrobial activity of the synthesized compounds against Bacillus subtilis, Candida albicans, and Aspergillus niger. chitkara.edu.in Notably, the compound N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was the most potent antifungal agent in the series against both A. niger and C. albicans. chitkara.edu.in

The mechanism for antifungal action has been linked to the inhibition of the fungal-specific enzyme CYP53. nih.govusc.galresearchgate.net This targeted approach offers the potential for developing antifungal agents with high selectivity for fungal pathogens over host cells.

| Compound | Organism | Activity (pMIC in µM/ml) | Reference |

|---|---|---|---|

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | 2.11 | chitkara.edu.in |

| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | A. niger | 1.81 | chitkara.edu.in |

| C. albicans | 1.81 | chitkara.edu.in | |

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus | 1.82 | chitkara.edu.in |

The this compound scaffold is relevant to the development of novel anticancer agents, particularly those targeting angiogenesis. Research on 1-benzyl-5-bromoindolin-2-one derivatives, which can be conceptually linked to the bromo-amino-aromatic core, has identified potent inhibitors of VEGFR-2. mdpi.com

In one study, a series of these compounds were evaluated against human breast (MCF-7) and lung (A-549) cancer cell lines. The derivative 7d , featuring a 4-chlorophenyl substituent on a thiazole ring, was particularly potent against the MCF-7 cell line with a half-maximal inhibitory concentration (IC50) of 2.93 µM. mdpi.com Further investigation into the mechanism of compound 7d revealed that it induces apoptosis by significantly increasing the Bax/Bcl-2 ratio. mdpi.com Additionally, it was found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating. mdpi.com These findings highlight the potential of using the halogenated amino-aromatic scaffold to design multi-faceted anticancer agents that inhibit critical growth signaling pathways while simultaneously promoting cancer cell death.

| Compound | Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A-549 | Reference |

|---|---|---|---|---|

| 7a | Phenyl | 14.31 ± 1.55 | 21.15 ± 2.41 | mdpi.com |

| 7b | 4-Methylphenyl | 10.24 ± 1.18 | 18.39 ± 2.03 | mdpi.com |

| 7c | 4-Methoxyphenyl | 7.17 ± 0.94 | 13.82 ± 1.67 | mdpi.com |

| 7d | 4-Chlorophenyl | 2.93 ± 0.47 | 9.46 ± 1.12 | mdpi.com |

| Doxorubicin (Reference) | 1.27 ± 0.19 | 3.14 ± 0.42 | mdpi.com |

Other Therapeutic Area Explorations (e.g., SGLT2 inhibitors, quinazolinone derivatives)

The chemical scaffold of this compound serves as a versatile starting material or key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern—an amino group, a bromine atom, and a carboxylic acid on a methyl-substituted benzene (B151609) ring—provides multiple reactive sites for building more complex molecular architectures. chemimpex.comcymitquimica.com This has led to its exploration in the development of compounds for diverse therapeutic areas, notably as precursors to quinazolinone derivatives and in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

Quinazolinone Derivatives:

The aminobenzoic acid structure is fundamental to the synthesis of quinazolinones, a class of compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov The general synthesis strategy involves the reaction of an anthranilic acid derivative (like this compound) with other reagents to form the fused pyrimidine (B1678525) ring characteristic of the quinazolinone core.

For instance, research has shown the synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone derivatives using 2-amino-6-bromo benzoic acid as a starting material. In these syntheses, the amino group and the adjacent carboxylic acid group of the benzoic acid derivative participate in a cyclization reaction to form the final heterocyclic product. The presence of the bromine atom on the benzene ring can influence the compound's physiochemical properties and biological activity.

| Starting Material (Analog) | Reagents | Resulting Derivative Class | Reference |

| 2-amino-6-bromo benzoic acid | Cyanamide | 5-bromo-2-substituted-4(3H)-quinazolinone | |

| o-amino benzoic acids | Amine, Phosphorous trichloride | 2,3-disubstituted quinazolinone | nih.gov |

| 2-aminobenzamides | Aldehydes, p-toluenesulfonic acid | 4(3H)-quinazolinones | organic-chemistry.org |

SGLT2 Inhibitors:

Derivatives of bromo-substituted benzoic acids are also critical intermediates in the manufacturing of SGLT2 inhibitors, a class of drugs used in the management of type 2 diabetes. Research has identified bromoaryls as important active fragments for creating highly effective SGLT2 inhibitor candidates. thieme-connect.com Specifically, compounds like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid have been identified as key intermediates in the synthesis of these therapeutic agents. thieme-connect.com The this compound scaffold provides a foundational structure that can be chemically modified through reactions like Sandmeyer reactions or other substitutions to produce these necessary intermediates for building the final complex drug molecules.

| Intermediate Compound | Therapeutic Target Class | Relevance | Reference |

| 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | SGLT2 Inhibitors | Key intermediate for synthesis | thieme-connect.com |

| Bromoaryl compounds | SGLT2 Inhibitors | Considered active fragments for promising drug candidates | thieme-connect.com |

In vitro and In vivo Biological Evaluation Methodologies

The evaluation of derivatives synthesized from this compound involves a range of standardized in vitro and in vivo methodologies to determine their biological activity, mechanism of action, and potential therapeutic efficacy.

In vitro Methodologies:

In vitro assays are performed in a controlled laboratory environment, typically using cell cultures or isolated biochemical systems, to provide initial screening and mechanistic insights.

| Assay Type | Purpose | Example Application | Reference |

| Antimicrobial/Antifungal Assays | To determine the ability of a compound to inhibit the growth of bacteria and fungi. | Screening of benzoxazole (B165842) derivatives against Gram-positive bacteria (B. subtilis) and pathogenic fungi (C. albicans) to determine Minimum Inhibitory Concentration (MIC). | nih.gov |

| Antiproliferative/Cytotoxicity Assays | To measure the compound's ability to inhibit the growth of cancer cells and assess its toxicity to both cancerous and normal cells. | Evaluation of novel hydrazonoindolin-2-one derivatives against human lung cancer (A-549) and breast cancer (MCF-7) cell lines. | nih.gov |

| Cell Cycle Analysis | To determine the effect of a compound on the progression of the cell cycle in cancer cells, identifying specific phases of arrest. | Treating MCF-7 cells with a test compound to observe an increase in cell population in the G2/M and sub-G1 phases, indicating cell cycle arrest and apoptosis. | nih.gov |

| Antioxidant Activity Assays | To quantify the radical scavenging ability of a compound. | Using DPPH and ABTS evaluation procedures to assess the antioxidant potential of synthesized benzoic acid derivatives. | researchgate.net |

| Antibiofilm Assays | To evaluate a compound's effectiveness in preventing or disrupting the formation of microbial biofilms. | Quantifying biofilm formation of Streptococcus mutans on surfaces using Colony Forming Units (CFU/mL) and visualization via Scanning Electron Microscopy (SEM). | mdpi.com |

In vivo Methodologies:

In vivo studies are conducted in living organisms, most commonly animal models, to understand the effects of a compound in a complex biological system.

| Methodology | Purpose | Example Application | Reference |

| Subcutaneous Implantation | To evaluate the biocompatibility and local tissue response to a material or compound-releasing implant. | Implantation of biodegradable membranes incorporated with antibiofilm compounds into Balb-C mice to assess the inflammatory response via histological evaluation over several weeks. | mdpi.com |

| Histological Evaluation | To examine the microscopic anatomy of tissues to observe changes caused by a test compound or material. | Collecting tissue samples post-implantation to analyze for the presence of inflammatory cells like macrophages and giant cells. | mdpi.com |

| Antihistaminic Activity | To assess the ability of a compound to counteract the effects of histamine. | Testing triazolo[4,3-a]quinazolin-5-ones in guinea pigs to determine their ability to protect against histamine-induced bronchospasm. | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of 3 Amino 5 Bromo 2 Methylbenzoic Acid

Development of Environmentally Benign Synthetic Routes

The traditional multi-step synthesis of substituted aromatic compounds often involves harsh reagents and generates significant waste. Developing environmentally benign routes for 3-Amino-5-bromo-2-methylbenzoic acid focuses on safer alternatives for the key synthetic transformations: nitration, bromination, and nitro group reduction.

Nitration: The conventional nitration of an aromatic ring employs a hazardous mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and produces large volumes of acidic waste. Greener alternatives aim to improve regioselectivity and reduce waste. One approach is the use of solid acid catalysts, such as modified zeolites or sulfated zirconia, which can facilitate nitration with nitric acid alone, eliminating the need for sulfuric acid. researchgate.net These catalysts are often reusable and can lead to higher selectivity, minimizing the formation of unwanted isomers. Another strategy involves using alternative nitrating agents like bismuth nitrate, which can work under milder, solvent-free conditions, avoiding the use of corrosive acids altogether. researchgate.net

Bromination: Electrophilic aromatic bromination traditionally uses elemental bromine (Br₂), a volatile and highly toxic reagent. acsgcipr.org Safer and greener bromination methods are a key focus of sustainable synthesis. One widely adopted alternative is the use of N-bromosuccinimide (NBS), a solid reagent that is easier and safer to handle. wku.edu Another environmentally benign approach is the in situ generation of bromine from more stable and less hazardous salts. For instance, sodium bromide (NaBr) can be oxidized using agents like sodium perborate (B1237305) or even household bleach (sodium hypochlorite) in an acidic medium to produce the required electrophilic bromine species, avoiding the handling of liquid bromine. digitellinc.comacs.org

Nitro Group Reduction: The final step in the synthesis is the reduction of a nitro group to an amine. The classic Béchamp reduction, which uses iron metal in a weakly acidic medium (often with ammonium (B1175870) chloride), is considered a relatively green and cost-effective industrial process. wikipedia.org It avoids the use of more toxic heavy metals like tin. A patent describing the synthesis of the methyl ester of the target compound specifies the use of iron powder and ammonium chloride in an ethanol-water solvent system, which represents a favorable green choice. chemicalbook.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is another prominent green method. commonorganicchemistry.comwikipedia.org This approach often boasts high efficiency and produces only water as a by-product, though it requires specialized equipment for handling hydrogen gas. nih.gov

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. wikipedia.org

Addition and Rearrangement Reactions: These are the most atom-economical reactions, with a theoretical atom economy of 100% as all reactant atoms are incorporated into the product.

Substitution and Elimination Reactions: These reactions are inherently less atom-economical as they generate by-products.

In the proposed synthesis of this compound, the nitration and bromination steps are substitution reactions with relatively poor atom economy. The reduction of the nitro group, however, can be more efficient.

For example, the Béchamp reduction of a nitroaromatic compound can be represented by the following general equation: 4 ArNO₂ + 9 Fe + 4 H₂O → 4 ArNH₂ + 3 Fe₃O₄

The atom economy for this transformation is significantly lower than 100% due to the large mass of iron and the oxygen atoms from water that end up in the iron oxide sludge by-product. wikipedia.org In contrast, catalytic hydrogenation (ArNO₂ + 3 H₂ → ArNH₂ + 2 H₂O) offers a much higher atom economy, as the only atoms not incorporated into the desired amine product are from the small hydrogen molecule, which form water. jocpr.com

| Reduction Method | General Reaction | Key Reactants | Major By-products | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Béchamp Reduction (Iron/Acid) | 4 ArNO₂ + 9 Fe + 4 H₂O → 4 ArNH₂ + 3 Fe₃O₄ | Iron (Fe), Water (H₂O) | Iron(II,III) oxide (Fe₃O₄) | Low (e.g., ~35% for aniline (B41778) synthesis) rsc.org |

| Catalytic Hydrogenation | ArNO₂ + 3 H₂ → ArNH₂ + 2 H₂O | Hydrogen (H₂) | Water (H₂O) | High (e.g., ~72% for aniline synthesis) rsc.org |

Utilization of Green Solvents and Catalysts

The choice of solvents and catalysts has a profound impact on the environmental footprint of a chemical process.

Green Solvents: Many traditional organic reactions are performed in volatile organic compounds (VOCs) or hazardous chlorinated solvents. acsgcipr.org Green chemistry encourages the use of safer, more environmentally benign solvents.